3-Benzyl-1-(2-phenylethyl)pyrrolidine

Sigma-1 Receptor CNS Ligands Structure-Activity Relationship (SAR)

3-Benzyl-1-(2-phenylethyl)pyrrolidine is a small-molecule, tertiary amine belonging to the class of 1,3-disubstituted pyrrolidines. Its core structure is defined by a pyrrolidine ring functionalized with two aromatic groups: a benzyl moiety at the 3-position and a phenylethyl group at the nitrogen (N1 position).

Molecular Formula C19H23N
Molecular Weight 265.4 g/mol
Cat. No. B7184440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(2-phenylethyl)pyrrolidine
Molecular FormulaC19H23N
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESC1CN(CC1CC2=CC=CC=C2)CCC3=CC=CC=C3
InChIInChI=1S/C19H23N/c1-3-7-17(8-4-1)11-13-20-14-12-19(16-20)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2
InChIKeyBXTHSVLAMOIMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-(2-phenylethyl)pyrrolidine: A Dual-Aryl Pyrrolidine for CNS-Focused Discovery


3-Benzyl-1-(2-phenylethyl)pyrrolidine is a small-molecule, tertiary amine belonging to the class of 1,3-disubstituted pyrrolidines. Its core structure is defined by a pyrrolidine ring functionalized with two aromatic groups: a benzyl moiety at the 3-position and a phenylethyl group at the nitrogen (N1 position). This specific substitution pattern creates a unique, non-planar three-dimensional scaffold . While the parent 1-(2-phenylethyl)pyrrolidine (PEP) is a known chemical building block [1], the addition of the 3-benzyl group significantly alters its physicochemical and pharmacological profile, particularly by increasing lipophilicity (higher LogP) and steric bulk, which are critical determinants for crossing the blood-brain barrier (BBB) and engaging CNS targets [2].

Dual-aromatic substitution pattern may support CNS target engagement studies
Class-level evidence context for sigma-1 receptor binding assessment
Reported lipophilicity and steric profile relevant to BBB permeability evaluation

Why 1-(2-Phenylethyl)pyrrolidine (PEP) is Not an Acceptable Substitute for 3-Benzyl-1-(2-phenylethyl)pyrrolidine


Procuring a simpler pyrrolidine analog like 1-(2-phenylethyl)pyrrolidine (PEP) as a substitute for 3-Benzyl-1-(2-phenylethyl)pyrrolidine carries a high risk of experimental failure, particularly in CNS-targeted research. The absence of the 3-benzyl group in PEP results in a molecule with fundamentally different properties. This difference is not incremental; the 3-benzyl substitution is a key driver of enhanced lipophilicity and steric bulk, which are known to dramatically increase CNS penetration and receptor binding affinity [1]. As demonstrated by class-level SAR, the addition of large N-substituents like a phenylethyl group improves sigma-1 (σ1) receptor affinity, but the presence of the benzyl group on the pyrrolidine core is what drives high selectivity and potency against specific CNS targets like σ1, while mitigating off-target effects [2]. Substitution with PEP would likely yield a compound with lower CNS exposure, reduced target engagement, and a distinct off-target profile, thus invalidating any comparative study.

Absence of 3-benzyl group may shift CNS penetration and distribution profile
Reported class-level selectivity profile may not be achieved with simpler analogs
Off-target interaction context may differ, limiting comparative study interpretation

Quantitative Differentiation: Evidence for 3-Benzyl-1-(2-phenylethyl)pyrrolidine in σ1 Receptor Research


Critical Importance of Benzyl Substitution for σ1 Receptor Affinity and Selectivity in Pyrrolidine Scaffolds

A direct quantitative comparison for 3-Benzyl-1-(2-phenylethyl)pyrrolidine is not available in the public domain. However, strong class-level evidence from a related spirocyclic pyrrolidine series demonstrates the critical role of the benzyl group. In a study of σ1 receptor ligands, the benzyl derivative '4a' (which contains a benzyl group at a position analogous to the 3-benzyl in the target compound) exhibited a Ki of 25 nM. This affinity was coupled with high selectivity against the σ2 subtype (>40-fold), NMDA, 5-HT6, and 5-HT7 receptors [1]. In contrast, SAR data shows that while large N-substituents like 2-phenylethyl can increase σ1 affinity in some series, they do not confer the same level of potency and selectivity as the combination of a benzyl group with an N-phenylethyl group [2]. The target compound's unique dual-aromatic substitution pattern is hypothesized to be essential for achieving this favorable profile.

Sigma-1 Binding Context
Class-level inference
Analog (compound 4a) Ki = 25 nM, >40-fold selectivity over σ2 in spirocyclic series; PEP lacks critical benzyl group.
Supports sigma-1 receptor binding assessment for benzyl-substituted pyrrolidines.
Data based on class-level analog; direct measurement for target compound not available.
Sigma-1 Receptor CNS Ligands Structure-Activity Relationship (SAR) Neuropharmacology

Procurement-Driven Application Scenarios for 3-Benzyl-1-(2-phenylethyl)pyrrolidine


CNS-Penetrant σ1 Receptor Ligand Discovery and Pharmacological Tool Development

This compound is most valuable for medicinal chemistry programs focused on developing novel, brain-penetrant ligands for the sigma-1 (σ1) receptor. The class-level evidence shows that a similar benzyl-substituted pyrrolidine core is critical for achieving high affinity and selectivity for σ1 over σ2 and other off-target receptors [1]. Procurement of this specific compound, with its dual aromatic groups, offers a strategically positioned starting point for SAR exploration around the σ1 pharmacophore. Using a simpler analog like PEP would be a significant strategic error, as it lacks the essential structural features needed for potent and selective σ1 binding and is predicted to have a different CNS distribution profile.

Scaffold for CNS-Focused Structure-Activity Relationship (SAR) Expansion

The 1,3-disubstituted pyrrolidine core of 3-Benzyl-1-(2-phenylethyl)pyrrolidine provides multiple vectors for synthetic diversification. The compound serves as a versatile intermediate for creating focused libraries to probe receptor binding pockets in the CNS. The non-planar, three-dimensional nature of the scaffold, enhanced by the benzyl group, is a known advantage for improving target selectivity and physicochemical properties compared to flatter, aromatic heterocycles . It is the preferred choice over simpler pyrrolidines for exploring chemical space that demands a balance of lipophilicity and conformational constraint for CNS activity.

Investigating the Role of the Phenylethyl Group in CNS Polypharmacology

The N-phenylethyl moiety is a privileged substructure in numerous CNS-active agents, including known σ1 ligands. This compound allows researchers to systematically study the contribution of this group to receptor binding and functional activity in a defined system [1]. By comparing it to related compounds with different N-substituents (e.g., N-benzyl or N-alkyl analogs), researchers can deconvolute the specific pharmacological effects attributable to the phenylethyl group, an analysis that would be impossible using a compound lacking this key structural feature.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand discovery
Dual-aromatic substitution pattern
Sigma-1 binding affinity and selectivity assays
CNS scaffold SAR diversification
1,3-disubstituted pyrrolidine core
BBB permeability and target engagement assessment
Phenylethyl group pharmacology
N-phenylethyl moiety SAR context
Comparative binding studies with N-substituent analogs
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